molecular formula C7H14ClNO2 B1342576 Methyl piperidine-4-carboxylate hydrochloride CAS No. 7462-86-4

Methyl piperidine-4-carboxylate hydrochloride

Cat. No. B1342576
CAS RN: 7462-86-4
M. Wt: 179.64 g/mol
InChI Key: XAVNWNCTXQDFLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including protection and deprotection of functional groups, amidation, and cyclization reactions. For instance, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of a protein kinase inhibitor, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and proceeds with high yields under mild conditions, suggesting potential for industrial application . Similarly, the synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a pharmaceutical intermediate, involves a Strecker-type condensation followed by selective hydrolysis, basic hydrolysis, and N-debenzylation .

Molecular Structure Analysis

The molecular structures of the compounds related to methyl piperidine-4-carboxylate hydrochloride are characterized using techniques such as NMR spectroscopy, HRMS, and X-ray crystallography. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is stabilized by hydrogen bonding and C-H...π interactions . The molecular structure of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid shows trigonal bipyramid geometry .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives include complexation with metals, redox behavior, and fluorescence properties. The study of Ag(I), Cu(II), Co(III), and Hg(II) complexes derived from 4-methyl-piperidine-carbodithioate reveals interesting redox behavior and fluorescence properties, with some complexes emitting violet/violet-blue light . The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The thermal degradation of metal complexes derived from piperidine derivatives has been investigated, indicating the formation of metal sulfide as the final residue . The antimicrobial studies of chloro-diorganotin(IV) complexes show that these complexes exhibit higher antibacterial and antifungal activity than the free ligand .

Scientific Research Applications

Structural Analysis and Properties

The molecular structure of 4-carboxypiperidinium chloride, a compound closely related to Methyl piperidine-4-carboxylate hydrochloride, has been analyzed using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This compound forms crystals that are orthorhombic in shape, with the piperidine ring adopting a chair conformation. This structural insight is crucial for understanding the compound's chemical behavior and potential applications in various reactions and material sciences (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Medicinal Chemistry

  • Synthesis of Oxindoles

    A palladium-catalyzed CH functionalization method has been utilized to synthesize oxindoles, where Methyl piperidine-4-carboxylate hydrochloride serves as a key intermediate. This synthesis method highlights the compound's utility in constructing complex organic molecules that are significant in medicinal chemistry and drug discovery (Magano, Kiser, Shine, & Chen, 2014).

  • Preparation of Piperidine Derivatives

    Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using Methyl piperidine-4-carboxylate hydrochloride as a starting material showcases the compound's applicability in creating bioactive piperidine derivatives. This synthetic pathway offers insights into developing novel compounds with potential pharmacological activities (Zheng Rui, 2010).

  • Heterocyclic Amino Acids Synthesis

    The development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, using Methyl piperidine-4-carboxylate hydrochloride, highlights its role in synthesizing novel heterocyclic amino acids. These compounds are valuable as building blocks in the synthesis of peptides and other bioactive molecules (Matulevičiūtė et al., 2021).

  • Anticancer Agent Development

    A study on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids from Methyl piperidine-4-carboxylate hydrochloride, and their evaluation as anticancer agents, demonstrates the compound's potential in the development of novel anticancer therapeutics. The synthesized derivatives showed promising anticancer activity, indicating the value of Methyl piperidine-4-carboxylate hydrochloride in medicinal chemistry (Rehman et al., 2018).

Safety And Hazards

Methyl piperidine-4-carboxylate hydrochloride is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and respiratory irritation . The compound is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVNWNCTXQDFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996124
Record name Methyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl piperidine-4-carboxylate hydrochloride

CAS RN

7462-86-4
Record name 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 7462-86-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled solution of anhydrous methanol (100 mL) was added acetyl chloride (7.1 mL, 0.1 mol) and the solution stirred for 75 min. Piperidine-4-carboxylic acid (150 mg, 1.16 mmol) was dissolved in the prepared solution (10 mL) and the reaction stirred for 16 h. The solvent was removed in vacuo to give the title compound as its hydrochloride salt. m/z (ES+)=144.12 [M+H]+.
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Isonipecotic acid (40 g, 310 mmol) was suspended, with stirring, in 250 mL of dry methanol and treated with HCl gas (lecture bottle) until solution was obtained. The solution was then cooled in an ice bath and treatment with HCl gas continued for an additional 20 min. After 2.5 h, the reacion mixture was stripped of solvent using a water aspirator (30° C.) and the resulting heavy, white cake suspended in 150 mL dry THF and filtered. The filter cake was washed with two portions of 50 mL THF, followed by washing with 3×50 ml Et2O, dried briefly in air (suction). The pale-yellow filtrate was discarded. Drying the slightly off-white solid was completed over-night in a desiccator (CaSO4) under high vacuum. The title compound (43.25 g) was obtaind analytically pure. Anal. (C7H14ClNO2) calcd: C, 46.80; H, 7.86; N, 7.80; Cl, 19.73. found C, 46.66; H, 7.78; N, 19.82. TLC Rf=0.63 (silica gel, 3:1 ethanol/conc. aq. ammonium hydroxide).
Quantity
40 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Name
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0 (± 1) mol
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Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
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Reaction Step Six

Synthesis routes and methods III

Procedure details

To 1-tert-butyl 4-(3-(5-((3-(3-chloro-4-methylphenyl)ureido)methyl)-1-oxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl piperidine-1,4-dicarboxylate (300 mg, 0.44 mmol, obtained as described in previous example) was added 2 N HCl in Et2O (15 mL). The slurry was vigorously stirred for 2 h at rt. The solid was filtered, washed with copious Et2O, and dried in a vacuum oven overnight to give (3-(5-(3-(3-chloro-4-methylphenyl)ureido)methyl)-1-oxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl piperidine-4-carboxylate Hydrochloride as a white solid (285 mg, 105% yield): HPLC:Waters Symmetry C18, 5 μm, 3.9×150 mm, 1 ml/min, 240 nm, 30/70 CH3CN/0.1% H3PO4, 3.26 min (98.2%); mp: 234-236° C.; 1H NMR (DMSO-d6) δ 1.62-1.81 (m, 2H, CHH, CHH), 1.87-2.01 (m, 2H, CHH, CHH), 2.02-2.16 (m, 1H, CHH), 2.16-2.29 (m, 3H, CH3), 2.32-2.47 (m, 1H, CHH), 2.59-2.76 (m, 1H, CHH), 2.77-2.99 (m, 3H, CHH, CHH, CHH), 3.00-3.28 (m, 3H, CHH, CHH, CHH), 4.15-4.66 (m, 4H, CH2, CH2), 5.26 (dd, J=4.9, 13.2 Hz, 1H, CH), 5.55-5.80 (m, 2H, CH2O), 7.02 (t, J=5.9 Hz, 1H, NH), 7.09-7.29 (m, 2H, Ar), 7.45 (d, J=7.9 Hz, 1H, Ar), 7.53 (s, 1H, Ar), 7.62-7.82 (m, 2H, Ar), 8.41-8.96 (m, 2H, NH, NH), 9.09 (s, 1H, NH); 13C NMR (DMSO-d6) δ 18.73, 21.46, 24.31, 31.24, 37.30, 42.00, 42.73, 47.20, 52.09, 63.40, 116.31, 117.50, 121.91, 122.99, 126.97, 127.27, 130.09, 130.99, 132.96, 139.69, 142.38, 144.94, 155.21, 167.96, 170.19, 171.29, 172.20; LCMS: MH=582, 584; Anal Calcd for C29H33C12N5O6+1.6 H2O+0.6HCl+0.2 Et2O+0.4 tBuCl: C, 53.35; H, 6.05; N, 9.91; Cl, 13.04. Found: C, 53.13; H, 6.06; N, 9.70; Cl, 13.25.
Name
1-tert-butyl 4-(3-(5-((3-(3-chloro-4-methylphenyl)ureido)methyl)-1-oxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl piperidine-1,4-dicarboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl piperidine-4-carboxylate hydrochloride
Reactant of Route 2
Methyl piperidine-4-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl piperidine-4-carboxylate hydrochloride
Reactant of Route 4
Methyl piperidine-4-carboxylate hydrochloride
Reactant of Route 5
Methyl piperidine-4-carboxylate hydrochloride
Reactant of Route 6
Methyl piperidine-4-carboxylate hydrochloride

Citations

For This Compound
8
Citations
DP Becker, CI Villamil, TE Barta, LJ Bedell… - Journal of medicinal …, 2005 - ACS Publications
α-Piperidine-β-sulfone hydroxamate derivatives were explored that are potent for matrix metalloproteinases (MMP)-2, -9, and -13 and are sparing of MMP-1. The investigation of the β-…
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk
CK Belwal, KA Joshi - American Journal of PharmTech Research, 2012 - researchgate.net
… -4carboxylic acid to methyl piperidine-4-carboxylate hydrochloride by the treatment of methanol and thionyl chloride, methyl piperidine-4-carboxylate hydrochloride was reacted with …
Number of citations: 1 www.researchgate.net
CK Belwal, KA Joshi - Journal of Pharmacy Research, 2012 - researchgate.net
… -4-carboxylic acid to methyl piperidine-4-carboxylate hydrochloride by the treatment of methanol and thionyl chloride, methyl piperidine-4-carboxylate hydrochloride was reacted with …
Number of citations: 0 www.researchgate.net
AD MacDonald, G Woolfe, F Bergel… - British journal of …, 1946 - ncbi.nlm.nih.gov
… He concluded that of the compounds he examined an optimum was reached in ethyl-4-phenyl-l-methylpiperidine-4-carboxylate hydrochloride (pethidine, demerol, dolantin)-a conm…
T Miki, M Kori, H Mabuchi, R Tozawa… - Journal of medicinal …, 2002 - ACS Publications
… Compound 9i (1.0 g, 1.66 mmol, 79%) was prepared from 2 (1.0 g, 2.09 mmol) and methyl piperidine-4-carboxylate hydrochloride (0.38 g, 2.09 mmol) in the same manner as described …
Number of citations: 91 0-pubs-acs-org.brum.beds.ac.uk
SJ Park, SK Yeon, Y Kim, HJ Kim, S Kim… - Journal of Medicinal …, 2022 - ACS Publications
The sphingosine-1-phosphate-1 (S1P 1 ) receptor agonists have great potential for the treatment of multiple sclerosis (MS) because they can inhibit lymphocyte egress through receptor …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
M Dobesch, J Greiner, G Maas - Synthesis, 2020 - thieme-connect.com
… A suspension of 3b (200 mg, 0.47 mmol) and methyl piperidine-4-carboxylate hydrochloride (93 mg, 0.52 mmol) in anhyd CH 2 Cl 2 (5 mL) was treated with dry NEt 3 (76 μL, 0.55 mmol)…
A Nain-Perez, AF Füchtbauer, L Håversen… - European Journal of …, 2022 - Elsevier
Liver pyruvate kinase (PKL) is a major regulator of metabolic flux and ATP production during liver cell glycolysis and is considered a potential drug target for the treatment of non-…

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